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Compound of Interest

Compound Name: SKI2852

Cat. No.: B12394740

For researchers, scientists, and drug development professionals, this document provides an in-
depth overview of the chemical structure, properties, and mechanism of action of SKI2852, a
highly potent and selective inhibitor of 11[3-hydroxysteroid dehydrogenase type 1 (113-HSD1).

SKI2852, also known as 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-
N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide, has emerged as a
promising therapeutic candidate for metabolic diseases.[1][2] Its ability to selectively block the
11B-HSD1 enzyme, which is responsible for the conversion of inactive cortisone to active
cortisol in key metabolic tissues, underscores its potential in the treatment of conditions like
type 2 diabetes and obesity.[3]

Chemical Structure and Properties

The chemical identity of SKI2852 is defined by its specific molecular formula, weight, and
systematic name, which are crucial for its synthesis and characterization.
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Property Value

2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-
methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-

IUPAC Name .
hydroxyadamantan-2-yl)pyrimidine-4-
carboxamide

Chemical Formula C27H34FN504S

Molecular Weight 543.66 g/mol

CAS Number 1346554-47-9

Biological Activity and Pharmacokinetics

SKI2852 exhibits high potency and selectivity for 113-HSD1, with notable differences between
human and murine enzymes. Its pharmacokinetic profile suggests excellent oral bioavailability.

Parameter Species Value
IC50 (11B-HSD1) Human 2.9nM
IC50 (11B3-HSD1) Mouse 1.6 nM
Oral Bioavailability (F) Mouse 96%
CYP3A4 Inhibition (IC50) Human > 10 uM
CYP2C19 Inhibition (IC50) Human > 10 uM

Mechanism of Action: Targeting the Glucocorticoid
Activation Pathway

SKI2852 functions by inhibiting the 113-HSD1 enzyme, which plays a pivotal role in the tissue-
specific regulation of glucocorticoid levels. By blocking this enzyme, SKI2852 effectively
reduces the local concentration of active cortisol in tissues such as the liver and adipose tissue.
This reduction in cortisol leads to a decrease in the activation of the glucocorticoid receptor
(GR), thereby mitigating the downstream effects of excessive glucocorticoid signaling, which
are implicated in the pathophysiology of metabolic syndrome.
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Fig. 1: Mechanism of action of SKI2852 in inhibiting the 113-HSD1 pathway.

Experimental Protocols

The synthesis and evaluation of SKI2852 involve a series of well-defined chemical and
biological procedures. The following outlines the key experimental methodologies.

Synthesis of SKI2852

The synthesis of SKI2852 is a multi-step process starting from commercially available
materials. The key final step involves the amide coupling between 2-((R)-4-(2-fluoro-4-
(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid and
(1R,2s,3S,5S,7S)-2-aminoadamantan-5-ol.

Final Amide Coupling Step:

o Reactant Preparation: Dissolve 2-((R)-4-(2-fluoro-4-(methylsulfonyl)phenyl)-2-
methylpiperazin-1-yl)pyrimidine-4-carboxylic acid (1.0 eq) and (1R,2s,3S,5S,7S)-2-
aminoadamantan-5-ol (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).

o Coupling Agents: Add a coupling reagent, for example, HATU (1.2 eq), and a base, such as
diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

¢ Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

o Work-up and Purification: After the reaction is complete, as monitored by thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), quench the
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reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The
combined organic layers are then washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure. The crude product is purified by column
chromatography on silica gel to yield the final compound, SKI2852.

In Vitro 11B-HSD1 Inhibition Assay

The potency of SKI2852 in inhibiting 113-HSD1 activity is determined using a biochemical
assay.

e Enzyme and Substrate Preparation: Recombinant human or mouse 11p3-HSD1 enzyme is
used. The substrate, cortisone, and the cofactor, NADPH, are prepared in a suitable buffer
(e.g., Tris-HCI).

o Compound Incubation: A range of concentrations of SKI2852 is pre-incubated with the
enzyme in the buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g.,
37 °C).

o Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the
substrate (cortisone) and cofactor (NADPH). The reaction is allowed to proceed for a set
time (e.g., 30-60 minutes) and then terminated, typically by the addition of a stop solution
containing a potent, non-specific inhibitor like carbenoxolone.

» Detection of Cortisol: The amount of cortisol produced is quantified using a suitable detection
method, such as homogeneous time-resolved fluorescence (HTRF) or LC-MS.

¢ IC50 Determination: The half-maximal inhibitory concentration (IC50) value is calculated by
plotting the percentage of inhibition against the logarithm of the inhibitor concentration and
fitting the data to a sigmoidal dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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